molecular formula C21H23NO6 B11251058 N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11251058
M. Wt: 385.4 g/mol
InChI Key: AHHMMIWRRJVFSG-UHFFFAOYSA-N
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Description

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple benzodioxepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepine rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the rings and the subsequent attachment of the methoxy and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its specific structural features, such as the presence of multiple benzodioxepine rings and the methoxy and carboxamide groups

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H23NO6/c1-24-17-12-20-19(27-8-3-9-28-20)11-15(17)13-22-21(23)14-4-5-16-18(10-14)26-7-2-6-25-16/h4-5,10-12H,2-3,6-9,13H2,1H3,(H,22,23)

InChI Key

AHHMMIWRRJVFSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)C3=CC4=C(C=C3)OCCCO4)OCCCO2

Origin of Product

United States

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